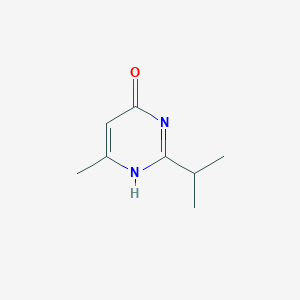
6-methyl-2-propan-2-yl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-6-methyl-4-pyrimidone . This compound belongs to the class of pyrimidones, which are heterocyclic aromatic organic compounds containing a pyrimidine ring with a ketone functional group. It is a metabolite of the pesticide diazinon and has been identified in various biological and environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-6-methyl-4-pyrimidone typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to minimize unwanted by-products . Another method involves the reaction of isobutyraldehyde-derived isobutyronitrile with methanol and hydrochloric acid to form imino ether hydrochloride, which then reacts with ammonia to produce isobutyramide. This intermediate is then cyclized with ethyl acetoacetate in the presence of sodium hydroxide to form 2-isopropyl-6-methyl-4-pyrimidone .
Industrial Production Methods: Industrial production of 2-isopropyl-6-methyl-4-pyrimidone follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure high yield and purity. The process involves stringent control of reaction conditions to optimize the formation of the desired product while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 2-isopropyl-6-methyl-4-pyrimidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the isopropyl or methyl groups .
Scientific Research Applications
2-isopropyl-6-methyl-4-pyrimidone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-isopropyl-6-methyl-4-pyrimidone involves its interaction with specific molecular targets and pathways. As a metabolite of diazinon, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing prolonged nerve impulses . Additionally, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
- 2-isopropyl-6-methyl-4-pyrimidinol
- 6-methyl-2-propan-2-yl-1H-pyrimidin-4-one
- Diazinon and its other metabolites
Comparison: 2-isopropyl-6-methyl-4-pyrimidone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
6-methyl-2-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dibromophenyl)methyl]morpholine](/img/structure/B7788383.png)
![1-[1-(3-Chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone](/img/structure/B7788389.png)

![ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7788404.png)

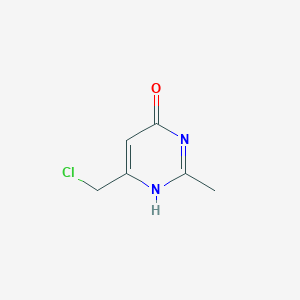
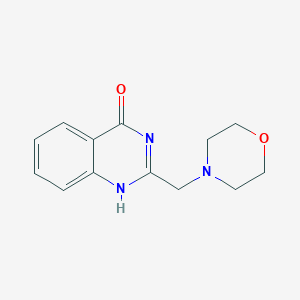
![4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B7788442.png)
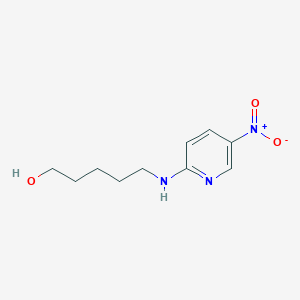
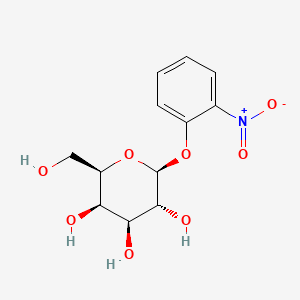
![2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7788458.png)
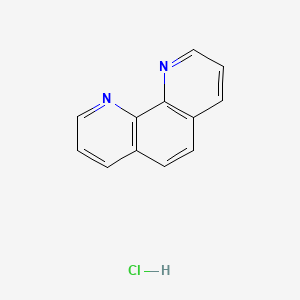
![(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;chloride](/img/structure/B7788469.png)
